1-[(E)-Methyldiazenyl]cyclohexyl acetate
Description
1-[(E)-Methyldiazenyl]cyclohexyl acetate is a cyclohexane derivative featuring a methyldiazenyl (N=N-CH₃) group in the E (trans) configuration and an acetate ester at the 1-position of the cyclohexyl ring. The compound’s structure combines the steric and electronic effects of the cyclohexane backbone with the reactive diazenyl group, which may confer unique photochemical or catalytic properties.
Properties
CAS No. |
13369-61-4 |
|---|---|
Molecular Formula |
C9H16N2O2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
[1-(methyldiazenyl)cyclohexyl] acetate |
InChI |
InChI=1S/C9H16N2O2/c1-8(12)13-9(11-10-2)6-4-3-5-7-9/h3-7H2,1-2H3 |
InChI Key |
SZWRJNCRHORIEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1(CCCCC1)N=NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The esterification process typically involves the use of a catalyst such as Amberlyst 15, and the reaction is carried out at temperatures ranging from 333 to 373 K . The methyldiazenyl group can be introduced through a diazotization reaction, where a primary amine is treated with nitrous acid.
Industrial Production Methods: In an industrial setting, the production of 1-[(E)-Methyldiazenyl]cyclohexyl acetate involves large-scale esterification and hydrogenation processes. Catalysts such as Cu/ZnO/SiO2 are employed to ensure high conversion rates and selectivity . The process is optimized to achieve high atom economy and catalytic efficiency, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-[(E)-Methyldiazenyl]cyclohexyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone derivatives.
Reduction: Hydrogenation of the compound can yield cyclohexanol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) is commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexanol.
Substitution: Various substituted cyclohexyl derivatives.
Scientific Research Applications
1-[(E)-Methyldiazenyl]cyclohexyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-[(E)-Methyldiazenyl]cyclohexyl acetate involves its interaction with molecular targets such as enzymes and receptors. The methyldiazenyl group can undergo redox reactions, influencing the activity of enzymes involved in metabolic pathways. Additionally, the compound’s structure allows it to interact with cell membranes, potentially affecting cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparison
The following table summarizes key structural and functional differences between 1-[(E)-Methyldiazenyl]cyclohexyl acetate and related compounds:
*Estimated based on structural analogs.
Physicochemical and Functional Differences
- Steric Effects : The E-configured diazenyl group may create steric hindrance, reducing ester hydrolysis rates compared to 1-methylcyclohexyl acetate .
- Applications : While cyclohexyl acetate derivatives are widely used in fragrances and solvents , the diazenyl analog’s reactivity suggests niche applications in photoactivated catalysis or drug delivery systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
